molecular formula C16H15N3O2S B6238478 N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine CAS No. 708994-57-4

N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B6238478
CAS No.: 708994-57-4
M. Wt: 313.4
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Description

N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 2,4-dimethoxyphenyl group at the N-position and a pyridin-2-yl substituent at the 4-position of the thiazole core. Its molecular formula is C₁₆H₁₆N₃O₂S, with a molecular weight of 326.39 g/mol (CAS: 708994-57-4) .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-11-6-7-13(15(9-11)21-2)18-16-19-14(10-22-16)12-5-3-4-8-17-12/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFHFGKMSQBITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708994-57-4
Record name N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and dimethoxyphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Organic Synthesis

N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine serves as a versatile intermediate in organic synthesis. Its structure facilitates the development of more complex molecules through various chemical transformations such as oxidation and reduction reactions.

Biological Research

In biological contexts, this compound can act as a probe to study biochemical pathways. Its interactions with proteins and enzymes can provide insights into cellular processes:

  • Mechanism of Action: The compound may bind to specific molecular targets, influencing pathways related to cell signaling and metabolism.

Medicinal Chemistry

The compound shows promise in drug design due to its ability to be modified for enhanced pharmacological properties:

  • Potential Therapeutics: Its structural features can be tailored to develop new therapeutic agents targeting diseases such as cancer or neurodegenerative disorders.

Industrial Applications

In industry, this compound is utilized in the production of advanced materials:

  • Polymers and Coatings: The compound's chemical stability makes it suitable for creating durable materials with specific properties.

Case Study 1: Drug Development

A study investigated the use of this compound as a lead compound for developing inhibitors of human monoamine oxidase (hMAO). The research demonstrated that modifications to the thiazole ring enhanced inhibitory activity against hMAO A and B isoforms, suggesting potential applications in treating mood disorders .

Case Study 2: Material Science

Research focused on incorporating this compound into polymer matrices revealed that its addition improved thermal stability and mechanical properties of the resulting materials. This finding highlights its potential in developing high-performance coatings for industrial applications .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Structural Variations

The biological activity of thiazol-2-amine derivatives is highly sensitive to aromatic substituents. Key analogues and their structural differences are summarized below:

Compound Name R1 (N-position) R4 (Thiazole-4-position) Key Features
Target Compound 2,4-dimethoxyphenyl Pyridin-2-yl Pyridine ring introduces basicity
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) 2,4-dimethoxyphenyl 4-Methoxyphenyl Three methoxy groups enhance polarity
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Pyridin-3-yl 4-Methoxyphenyl Pyridine nitrogen at position 3
4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Benzamide (4-formyl) Pyridin-2-yl Formyl group increases electrophilicity
MortaparibMild 4-Methoxyphenyl 1,2,4-Triazole-thiophene Dual Mortalin/PARP1 inhibition
Compound 10s
  • Activity : IC₅₀ values in the submicromolar range (0.1–0.5 µM) against SGC-7901 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
  • Mechanism : Binds to the colchicine site of tubulin, inhibiting polymerization and disrupting microtubule dynamics. Induces G2/M phase arrest in a dose-dependent manner .
  • Structural Advantage : The 4-methoxyphenyl group at R4 enhances hydrophobic interactions with tubulin’s colchicine-binding domain .
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
  • Activity : Targets Atg8-Atg3 protein-protein interactions (unrelated to tubulin), highlighting scaffold versatility .
MortaparibMild
  • Activity : Dual inhibitor of Mortalin and PARP1, demonstrating broad-spectrum anticancer effects distinct from tubulin-targeting thiazol-2-amines .

Structure-Activity Relationships (SAR)

  • Methoxy Substitutions : Compounds with multiple methoxy groups (e.g., 10s) exhibit superior tubulin inhibition due to enhanced hydrophobic and hydrogen-bonding interactions .
  • Pyridine vs.
  • Linker Modifications: Replacement of the sp³ amino linker with sp² carbonyl groups (e.g., benzamide in ) shifts mechanistic targets entirely.

Data Table: Key Analogues and Properties

Compound IC₅₀ (µM) Target Protein Mechanism Reference
10s 0.1–0.5 Tubulin (Colchicine site) Microtubule destabilization
Target Compound N/A Undetermined Hypothesized tubulin interaction
4-Formyl-benzamide derivative N/A Atg8-Atg3 complex Autophagy inhibition
MortaparibMild N/A Mortalin/PARP1 DNA repair and chaperone inhibition

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and potential antimicrobial properties. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the pyridine and dimethoxyphenyl groups. Common methods include cyclization of appropriate precursors under controlled conditions to ensure high yield and purity. The compound has a molecular weight of approximately 313.4 g/mol and its structural formula can be represented as follows:

C16H15N3O2S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Activity

This compound has shown promising results as an anticancer agent. A study evaluated a series of thiazole derivatives for their antiproliferative activity against human cancer cell lines. Notably, the compound demonstrated significant inhibition of tubulin polymerization, disrupting microtubule dynamics similar to known chemotherapeutics like combretastatin A-4 (CA-4) .

Key Findings:

  • IC50 Values: The compound exhibited IC50 values between 0.36 and 0.86 μM across various cancer cell lines.
  • Mechanism of Action: It binds to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research indicates that thiazole derivatives possess notable antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes or cell membranes effectively. In vitro studies have shown that modifications in the thiazole moiety can enhance antibacterial efficacy against Gram-positive bacteria .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHigh (IC50: 0.36 - 0.86 μM)Moderate
N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amineStructureModerateLow
N-(2,4-dimethoxyphenyl)-4-(quinolin-2-yl)-1,3-thiazol-2-amineStructureLowModerate

Case Study 1: Tubulin Inhibition

A detailed investigation into the mechanism of action revealed that this compound effectively inhibits tubulin polymerization in various cancer cell lines. This was confirmed through immunostaining experiments which demonstrated disrupted microtubule formation .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of thiazole derivatives showed that modifications to the phenyl ring significantly enhanced activity against Staphylococcus aureus. The presence of electron-donating groups was crucial for improving antimicrobial efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.